3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one
Description
Chemical Structure: 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one is a six-membered oxane ring (C₅H₈O₂) with a ketone group at position 4 and a 1-methylpyrazole-4-carbonyl substituent at position 3.
Molecular Formula: C₉H₁₀N₂O₃
Key Features:
- Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms, contributing to π-π interactions and hydrogen-bond acceptor/donor capabilities.
- Carbonyl group: Enhances reactivity for nucleophilic additions (e.g., Grignard reactions) and serves as a hydrogen-bond acceptor.
- Oxanone backbone: Provides conformational flexibility and influences solubility in polar solvents.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(1-methylpyrazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C10H12N2O3/c1-12-5-7(4-11-12)10(14)8-6-15-3-2-9(8)13/h4-5,8H,2-3,6H2,1H3 |
InChI Key |
IUNQZZLYAZTKPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2COCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with oxan-4-one in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxanone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
Characterization :
- IR Spectroscopy: Carbonyl stretch observed at ~1700 cm⁻¹ in the target compound, absent in non-carbonyl analogues .
- NMR : Pyrazole protons resonate at δ 7.5–8.5 ppm (aromatic region), distinct from benzyloxy’s δ 4.5–5.0 ppm (CH₂-O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
